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molecular formula C10H21NO2Si B8250545 (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one

Cat. No. B8250545
M. Wt: 215.36 g/mol
InChI Key: QEJCHYKXNFQQSM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932394B2

Procedure details

In an ice bath, 300 mg of imidazole and 497 mg of tert-butyldimethylchlorosilane were added to a dimethylformamide (2 ml) solution of 255 mg of 3-hydroxypyrrolidin-2-one, and stirred for 1 hour. Water was added to the reaction liquid, extracted with ethyl acetate, and washed with hydrochloric acid (1 N) and saturated saline water. The organic layer was dried to obtain 370 mg of a crude product. 208 g of the product was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 2/8) to obtain 62 mg of the entitled compound as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].CN(C)C=O.[OH:19][CH:20]1[CH2:24][CH2:23][NH:22][C:21]1=[O:25]>O>[Si:10]([O:19][CH:20]1[CH2:24][CH2:23][NH:22][C:21]1=[O:25])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
497 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
255 mg
Type
reactant
Smiles
OC1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with hydrochloric acid (1 N) and saturated saline water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
to obtain 370 mg of a crude product
CUSTOM
Type
CUSTOM
Details
208 g of the product was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 2/8)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07932394B2

Procedure details

In an ice bath, 300 mg of imidazole and 497 mg of tert-butyldimethylchlorosilane were added to a dimethylformamide (2 ml) solution of 255 mg of 3-hydroxypyrrolidin-2-one, and stirred for 1 hour. Water was added to the reaction liquid, extracted with ethyl acetate, and washed with hydrochloric acid (1 N) and saturated saline water. The organic layer was dried to obtain 370 mg of a crude product. 208 g of the product was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 2/8) to obtain 62 mg of the entitled compound as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].CN(C)C=O.[OH:19][CH:20]1[CH2:24][CH2:23][NH:22][C:21]1=[O:25]>O>[Si:10]([O:19][CH:20]1[CH2:24][CH2:23][NH:22][C:21]1=[O:25])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
497 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
255 mg
Type
reactant
Smiles
OC1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with hydrochloric acid (1 N) and saturated saline water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
to obtain 370 mg of a crude product
CUSTOM
Type
CUSTOM
Details
208 g of the product was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 2/8)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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